molecular formula C15H14ClN3OS B5055936 5-amino-6-[(4-chlorophenyl)thio]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

5-amino-6-[(4-chlorophenyl)thio]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B5055936
M. Wt: 319.8 g/mol
InChI Key: WWKYYEFVZTVDPN-UHFFFAOYSA-N
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Description

The compound “5-amino-6-[(4-chlorophenyl)thio]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one” is a complex organic molecule. It contains a benzimidazole core, which is a type of heterocyclic aromatic organic compound . This compound also has a thioether and an amino group attached to it .


Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and depend on the conditions and reagents used. Unfortunately, the specific chemical reactions analysis for this compound isn’t available in the retrieved data .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties analysis for this compound isn’t available in the retrieved data .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. For this specific compound, the mechanism of action isn’t available in the retrieved data .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. It’s important to handle all chemicals with care and follow safety protocols. Unfortunately, the specific safety and hazards information for this compound isn’t available in the retrieved data .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. Unfortunately, the specific future directions for this compound aren’t available in the retrieved data .

Properties

IUPAC Name

5-amino-6-(4-chlorophenyl)sulfanyl-1,3-dimethylbenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3OS/c1-18-12-7-11(17)14(8-13(12)19(2)15(18)20)21-10-5-3-9(16)4-6-10/h3-8H,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKYYEFVZTVDPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C(=C2)N)SC3=CC=C(C=C3)Cl)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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